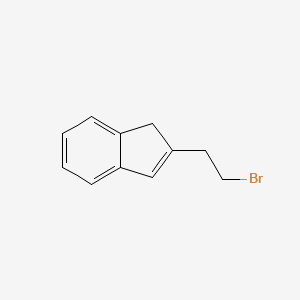
2-(2-Bromoethyl)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromoethyl group at the second position of the indene structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1H-indene typically involves the bromination of 2-ethyl-1H-indene. One common method includes the reaction of 2-ethyl-1H-indene with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide or potassium thiolate, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Major Products
Substitution: Amino or thiol derivatives of indene.
Oxidation: Indene ketones or aldehydes.
Reduction: Ethylindene derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-1H-indene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-1H-indene largely depends on the type of reaction it undergoes. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The specific molecular targets and pathways involved can vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethyl)benzene: Similar in structure but lacks the fused cyclopentene ring.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an indene structure.
2-Bromoethyl acrylate: Contains an acrylate group instead of an indene structure
Uniqueness
2-(2-Bromoethyl)-1H-indene is unique due to its indene backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the bromoethyl group further enhances its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
167219-22-9 |
|---|---|
Fórmula molecular |
C11H11Br |
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-1H-indene |
InChI |
InChI=1S/C11H11Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7H,5-6,8H2 |
Clave InChI |
SWQJEUYUOSKTGA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C=C1CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


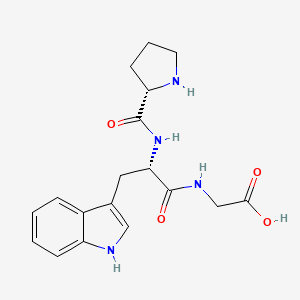
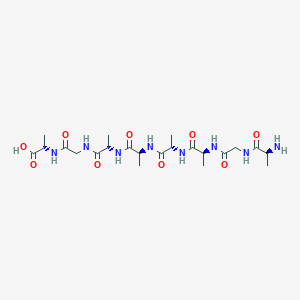
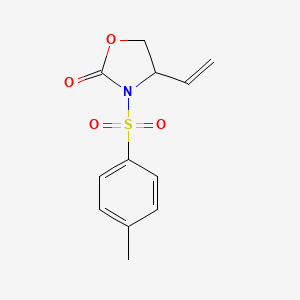
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
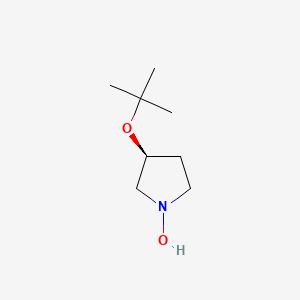
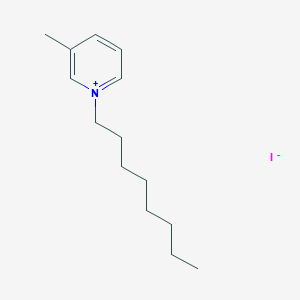
![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
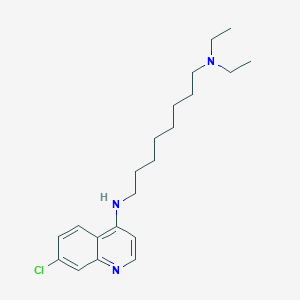
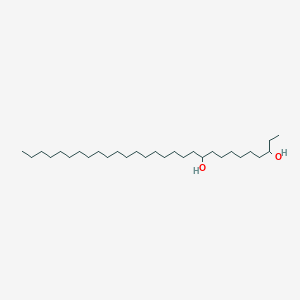
![5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14252076.png)
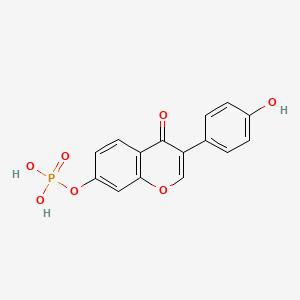
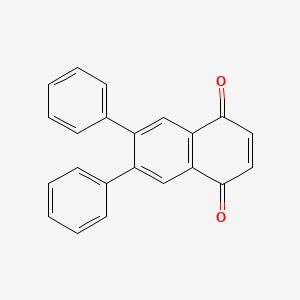
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)

